![molecular formula C8H8ClFO2 B6314911 1-Chloro-2,3-dimethoxy-4-fluorobenzene CAS No. 1804409-83-3](/img/structure/B6314911.png)
1-Chloro-2,3-dimethoxy-4-fluorobenzene
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Overview
Description
1-Chloro-2,3-dimethoxy-4-fluorobenzene is a chemical compound used in organic synthesis . It is a raw material that can be used to create a variety of other compounds .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,3-dimethoxy-4-fluorobenzene consists of a benzene ring with chlorine, fluorine, and two methoxy groups attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Scientific Research Applications
Organic Synthesis
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used as a primary and secondary intermediate in organic synthesis . It can be used to prepare various organic compounds, contributing to the development of new chemical reactions and methodologies .
Preparation of Ether Compounds
This compound can be used to prepare ether compounds such as (4’-fluoro-biphenyl-4-yl)-methyl ether . This process involves the use of reagents like NaH, Ni (OAc)2, 2,2 '-bipyridyl, KI and solvents like benzene, tetrahydrofuran at a temperature of 63°C .
Benzylic Position Reactions
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used to study reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Internal Standard in Chromatography
This compound can be used as an internal standard in gas chromatography for the sensitive determination of various pesticides and chemicals in fruits and vegetables . This includes acephate, dimethoate, malathion, diazinon, quinalphos, chlorpyrifos, profenofos, alpha-endosulfan, beta-endosulfan, chlorothalonil, and carbaryl .
Synthesis of Alicyclic Ring-Fused Benzimidazolequinone Anti-Tumor Agents
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used as a substrate for the synthesis of alicyclic ring-fused benzimidazolequinone anti-tumor agents . This involves nitration, which is selective, giving only specific isomers in high yield .
Halogen Addition Reactions
This compound can be used to study halogen addition reactions . For example, it can be used to understand how chlorine can be added to the benzylic position .
Safety and Hazards
properties
IUPAC Name |
1-chloro-4-fluoro-2,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOCURUXSIDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-dimethoxy-4-fluorobenzene |
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